molecular formula C12H16BN3O3 B13883648 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one

Cat. No.: B13883648
M. Wt: 261.09 g/mol
InChI Key: MKMQLTCSJORAGH-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and an imidazo[4,5-b]pyridin-2-one core. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one typically involves the formation of the dioxaborolane ring followed by the construction of the imidazo[4,5-b]pyridin-2-one core. One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, making it a valuable tool in medicinal chemistry. The imidazo[4,5-b]pyridin-2-one core can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with different functional groups.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A related compound with a fluorine atom and pyridine ring .

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one is unique due to its combination of the dioxaborolane ring and the imidazo[4,5-b]pyridin-2-one core. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H16BN3O3

Molecular Weight

261.09 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C12H16BN3O3/c1-11(2)12(3,4)19-13(18-11)7-5-8-9(14-6-7)16-10(17)15-8/h5-6,9H,1-4H3,(H,16,17)

InChI Key

MKMQLTCSJORAGH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=O)NC3N=C2

Origin of Product

United States

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